3,5-Dichloro-4-methylphenylacetic acid

Description

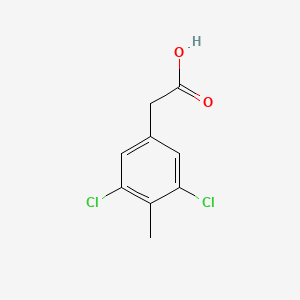

3,5-Dichloro-4-methylphenylacetic acid is a chlorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position, linked to an acetic acid moiety.

Properties

IUPAC Name |

2-(3,5-dichloro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDEZRXPBGKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3,5-Dichloro-4-methylphenylacetic acid involves the selective chlorination of 4-methylphenylacetic acid . This method utilizes chlorine gas as the chlorinating agent in the presence of a catalyst to ensure regioselective substitution at the 3 and 5 positions on the aromatic ring.

- Chlorination Agent: Chlorine gas (Cl2)

- Catalyst: Iron(III) chloride (FeCl3) is commonly employed to facilitate electrophilic aromatic substitution.

- Reaction Medium: Typically conducted in an organic solvent or under solvent-free conditions with controlled temperature.

- Temperature Control: Reaction temperature is maintained to avoid over-chlorination or side reactions.

- Selectivity: Conditions are optimized to achieve di-chlorination specifically at the 3 and 5 positions, avoiding substitution at other positions or multiple chlorinations.

This synthetic route is based on the electrophilic aromatic substitution mechanism where the aromatic ring of 4-methylphenylacetic acid undergoes substitution with chlorine atoms activated by the catalyst.

Industrial Production Methods

Industrial-scale production of this compound follows the laboratory synthetic route but incorporates process optimizations for scalability, yield, and purity:

- Reactor Design: Large reactors equipped with efficient stirring and temperature control systems are used to maintain uniform reaction conditions.

- Reagent Quality: Industrial-grade chlorine and catalysts are employed.

- Reaction Monitoring: Continuous monitoring of reaction parameters (temperature, chlorine feed rate, pH) ensures selective chlorination.

- Purification: After chlorination, the reaction mixture undergoes purification steps such as filtration, crystallization, and washing to isolate the product with high purity.

- Yield Optimization: Reaction time and reagent ratios are adjusted to maximize yield while minimizing by-products.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Conditions | Notes |

|---|---|---|

| Starting Material | 4-Methylphenylacetic acid | Commercially available or synthesized |

| Chlorinating Agent | Chlorine gas (Cl2) | Requires careful handling |

| Catalyst | Iron(III) chloride (FeCl3) | Facilitates electrophilic substitution |

| Solvent | Organic solvents or solvent-free | Depends on scale and process design |

| Temperature | Controlled, typically mild to moderate (e.g., 0-50°C) | Prevents over-chlorination |

| Reaction Time | Several hours, optimized for selectivity | Monitored for completion |

| Purification | Filtration, crystallization, washing | To isolate pure product |

| Industrial Scale Features | Large reactors, efficient mixing, temperature control | Ensures consistent quality |

Research Findings and Notes

- Selective chlorination is critical to avoid unwanted substitution patterns or over-chlorination.

- Iron(III) chloride is a preferred catalyst due to its ability to activate chlorine for electrophilic aromatic substitution.

- Reaction parameters such as temperature and chlorine feed rate are finely tuned in industrial settings to maintain product consistency.

- Purification methods including recrystallization and activated carbon treatment are essential for removing impurities and achieving high purity.

- The process is scalable and adaptable for industrial production with appropriate safety and environmental controls due to the use of chlorine gas.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

3,5-Dichloro-4-methylphenylacetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for specific reactivity that can be exploited in various chemical reactions.

Biology

Research has indicated that this compound exhibits notable biological activity. Key areas of investigation include:

- Antibacterial Activity : The compound has demonstrated significant effectiveness against various bacterial strains. For example, it has shown minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Antifungal Activity : It has also been effective against fungal pathogens such as Candida albicans, with MIC values ranging from 8 to 32 μg/mL .

- Cytotoxicity : Studies have shown moderate cytotoxic effects on human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values between 20 to 100 μM . The cytotoxicity is linked to apoptosis induction and cell cycle arrest mechanisms.

Medicine

The compound is being explored for its potential therapeutic applications:

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess analgesic and anti-inflammatory effects, making them candidates for treating conditions such as arthritis .

- Cancer Treatment : Case studies have documented the use of related compounds in inhibiting glioblastoma cell proliferation, suggesting that similar derivatives could be beneficial in cancer therapies .

| Activity Type | Pathogen/Cell Line | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 μg/mL | Disruption of cell membranes |

| Antibacterial | Escherichia coli | 16 μg/mL | Interference with metabolic pathways |

| Antifungal | Candida albicans | 8 - 32 μg/mL | Inhibition of fungal growth |

| Cytotoxic | MCF-7 (breast cancer) | 20 - 100 μM | Induction of apoptosis |

| Cytotoxic | HCT116 (colon cancer) | 20 - 100 μM | Cell cycle arrest at G2/M phase |

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, supporting its potential use in developing new antibiotics.

- Cytotoxic Effects on Cancer Cells : Research involving the treatment of glioblastoma cells showed significant reductions in cell viability when exposed to phenylacetate derivatives, indicating potential pathways for therapeutic interventions .

- Anti-inflammatory Studies : Clinical evaluations have shown promise for related compounds in reducing inflammation associated with arthritis, suggesting a broader application for pain management therapies .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylphenylacetic acid involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The chlorine atoms and the phenylacetic acid moiety play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,5-dichloro-4-methylphenylacetic acid and related compounds, based on available evidence:

Key Differences:

Substituent Effects :

- Chlorine vs. Methoxy/Hydroxy Groups : Chlorine substituents (e.g., in this compound) enhance lipophilicity and resistance to metabolic degradation compared to methoxy or hydroxy groups (e.g., in caffeic acid or 3,5-dimethoxy-4-hydroxyphenylacetic acid). This makes chlorinated derivatives more suitable for pesticidal or antimicrobial applications .

- Methyl Group : The 4-methyl group in the target compound may sterically hinder interactions with biological targets compared to smaller substituents (e.g., hydroxy in caffeic acid) .

Acid Strength :

- Applications: 3,5-Dimethoxy-4-hydroxyphenylacetic acid: Used in antioxidant studies due to its phenolic hydroxyl groups . Caffeic acid: Explored in food preservation and cosmetics for its radical-scavenging activity . Chlorinated analogs: Primarily utilized in synthetic chemistry as intermediates for herbicides or pharmaceuticals .

Research Findings and Limitations

- Synthetic Challenges : Chlorinated phenylacetic acids often require harsh reaction conditions (e.g., Friedel-Crafts alkylation) compared to methoxy-substituted analogs, which can be synthesized via milder esterification pathways .

- Data Gaps : Structural analogs (e.g., [1967-31-3]) are frequently misattributed in databases, highlighting the need for precise characterization of chloro-methylphenylacetic acids .

Biological Activity

3,5-Dichloro-4-methylphenylacetic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H8Cl2O2 and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenylacetic acid backbone. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichloromethylphenyl group allows for hydrophobic interactions within protein pockets, while the carboxylic acid moiety can form hydrogen bonds with active site residues. This dual interaction modulates the activity of target proteins, leading to various biological effects.

Biological Effects

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to inflammation and cognition .

- Receptor Binding : The compound has been studied for its ability to bind to various receptors, influencing physiological processes such as neurotransmitter release and inflammatory responses. Its selectivity in binding may contribute to its therapeutic potential in treating conditions like neurodegenerative diseases .

- Agrochemical Applications : In agricultural contexts, this compound has been utilized for its herbicidal properties, affecting plant growth by inhibiting specific metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive functions in animal models of Alzheimer's disease. The proposed mechanism involved the modulation of cAMP levels through PDE inhibition .

Case Study: Agricultural Impact

In agricultural trials, this compound was applied to crops susceptible to specific weeds. Results demonstrated significant reductions in weed biomass while maintaining crop yield, indicating its effectiveness as a selective herbicide .

Q & A

Q. What are the recommended synthetic pathways for 3,5-Dichloro-4-methylphenylacetic acid, and how can purity be optimized?

The synthesis of this compound typically involves halogenation and carboxylation steps. A common approach is the Friedel-Crafts alkylation of 4-methylphenylacetic acid followed by chlorination using reagents like sulfuryl chloride (SOCl) under controlled conditions. For purity optimization:

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥98% by area normalization) .

- Recrystallization in ethanol/water mixtures can further enhance crystallinity and remove residual solvents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chloro groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical [M-H]: 233.98 g/mol) .

- IR Spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 750–800 cm (C-Cl stretch) .

Cross-validation with computational methods (e.g., DFT simulations) is advised to resolve ambiguities in stereoelectronic effects .

Q. How should researchers ensure compound stability during storage and handling?

- Store in airtight, light-resistant containers at –20°C to minimize hydrolysis and photodegradation.

- Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

- Use inert atmospheres (N or Ar) during sensitive reactions to prevent oxidation of the acetic acid moiety .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

Discrepancies often arise from pH-dependent ionization (pKa ~3.5 for the carboxylic acid group). Methodological recommendations:

- Perform pH-solubility profiling using buffered solutions (pH 1–7) with shake-flask or HPLC-UV methods.

- For organic solvents, use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Acetone and DMF are preferred due to high polarity matching .

- Report temperature and agitation rates, as kinetic solubility may differ from thermodynamic equilibrium .

Q. What experimental strategies can address low yields in coupling reactions involving this compound?

Low yields in amidation or esterification may result from steric hindrance from the 3,5-dichloro substituents. Optimization strategies:

- Use coupling agents like HATU or EDCI with DMAP catalysis to enhance reactivity.

- Screen solvents (e.g., DCM vs. THF) to balance polarity and reaction kinetics.

- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Mechanistic studies (e.g., F NMR tracer experiments) can identify rate-limiting steps .

Q. How should researchers interpret contradictory bioactivity data in cell-based assays?

Variability may arise from temporal degradation or metabolite interference. Recommendations:

- Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to mitigate oxidative byproducts.

- Use LC-MS/MS to quantify intracellular concentrations and correlate with observed effects.

- Include negative controls (e.g., 4-methylphenylacetic acid) to isolate the impact of chloro substituents .

Q. What computational tools are suitable for predicting the environmental fate of this compound?

- EPI Suite (EPA): Estimates biodegradation half-life and bioaccumulation potential.

- COSMOtherm: Simulates partition coefficients (log P) and solubility in environmental matrices.

- Molecular docking (AutoDock Vina) to assess interactions with microbial enzymes for biodegradation pathways .

Methodological Guidance for Data Analysis

Q. How can factorial design optimize reaction conditions for derivative synthesis?

A 2 factorial design (factors: temperature, catalyst loading, solvent ratio) can identify significant variables:

Q. What statistical approaches are recommended for reconciling inconsistent toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.